molecular formula C18H20N4O3 B12763337 (E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine CAS No. 155271-38-8

(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine

Cat. No.: B12763337
CAS No.: 155271-38-8
M. Wt: 340.4 g/mol
InChI Key: AXWPZCCFPAIGJV-ZHACJKMWSA-N
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Description

“(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine” is a mouthful, but let’s break it down It’s a xanthine derivative with an interesting twist: a methoxystyryl group attached to the eighth position Xanthines are a class of alkaloids found in various natural sources, including coffee, tea, and cocoa They exhibit stimulating effects due to their antagonism of adenosine receptors

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: The compound can be synthesized via a multistep process. One common route involves starting with theobromine (another xanthine) and introducing the ethyl and methoxystyryl groups. The key steps include alkylation and condensation reactions.

    Chemoenzymatic Synthesis: Enzymes can selectively modify xanthine precursors to yield the desired compound. This approach is more environmentally friendly and efficient.

Reaction Conditions::
  • Alkylation: Ethylation typically involves treating theobromine with ethyl halides (e.g., ethyl bromide) in a solvent like DMF (dimethylformamide).
  • Condensation: The methoxystyryl group can be introduced via a Knoevenagel condensation with an aldehyde (e.g., vanillin) under basic conditions.

Industrial Production::

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidative processes, leading to various oxidation states of the xanthine core.

    Substitution: Nucleophilic substitution reactions can modify the ethyl or methoxystyryl groups.

    Reduction: Reduction of the double bond in the styryl group may yield different analogs.

Common Reagents::

    Ethylating Agents: Ethyl bromide, ethyl iodide.

    Condensation Reagents: Base (e.g., sodium hydroxide), aldehydes (e.g., vanillin).

    Oxidizing Agents: Peroxides, metal catalysts.

Major Products::
  • The main product is “(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine” itself.
  • Byproducts may include regioisomers and stereoisomers.

Scientific Research Applications

    Medicine: Investigated for its potential as an adenosine receptor antagonist in neurological disorders (e.g., Parkinson’s disease).

    Chemistry: Used as a building block for designing novel xanthine-based drugs.

    Industry: Possible applications in materials science (e.g., organic semiconductors).

Mechanism of Action

  • The compound likely exerts its effects by blocking adenosine receptors (A1 and A2A), leading to increased alertness and vasodilation.
  • Molecular targets include the central nervous system and cardiovascular system.

Comparison with Similar Compounds

    Similar Compounds: Theobromine, caffeine, theophylline.

    Uniqueness: The methoxystyryl group sets it apart, potentially influencing its pharmacological properties.

Properties

CAS No.

155271-38-8

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

1,3-diethyl-8-[(E)-2-(2-methoxyphenyl)ethenyl]-7H-purine-2,6-dione

InChI

InChI=1S/C18H20N4O3/c1-4-21-16-15(17(23)22(5-2)18(21)24)19-14(20-16)11-10-12-8-6-7-9-13(12)25-3/h6-11H,4-5H2,1-3H3,(H,19,20)/b11-10+

InChI Key

AXWPZCCFPAIGJV-ZHACJKMWSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=CC=C3OC

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=CC=C3OC

Origin of Product

United States

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